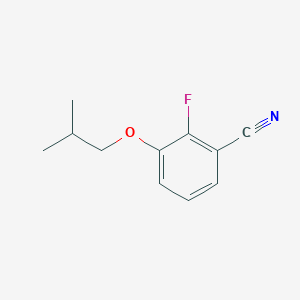
4-Phenethoxypyridine-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenethoxypyridine-2,3-diamine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two amino groups at the 2 and 3 positions and a phenylethoxy group at the 4 position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethoxypyridine-2,3-diamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dinitropyridine with phenylethanol, followed by reduction of the nitro groups to amino groups. The reaction typically involves the use of palladium on carbon as a catalyst and hydrogen gas for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process generally includes the dissolution of 2,3-dinitropyridine in an organic solvent, followed by the addition of phenylethanol and a hydrogenation catalyst .
化学反应分析
Types of Reactions
4-Phenethoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups using hydrogenation.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while reduction leads to the regeneration of the amino groups .
科学研究应用
4-Phenethoxypyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings
作用机制
The mechanism of action of 4-Phenethoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
2,3-Diaminopyridine: Lacks the phenylethoxy group, making it less lipophilic.
2,3-Diamino-4-methoxypyridine: Contains a methoxy group instead of a phenylethoxy group, which may alter its reactivity and biological activity.
2,3-Diamino-4-ethoxypyridine: Similar structure but with an ethoxy group, potentially affecting its solubility and interaction with biological targets
Uniqueness
4-Phenethoxypyridine-2,3-diamine is unique due to the presence of the phenylethoxy group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its application in material science .
属性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
4-(2-phenylethoxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C13H15N3O/c14-12-11(6-8-16-13(12)15)17-9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,14H2,(H2,15,16) |
InChI 键 |
JHSOQLLEIMNDLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=C(C(=NC=C2)N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Fluoro-5-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8272252.png)


![Ethanone, 1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-](/img/structure/B8272272.png)
![6,7-Dihydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B8272281.png)
![7-Chloro-5-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8272290.png)


